3-Pyridinemethanol,2,5-dimethyl-(9CI)

Description

Systematic IUPAC Nomenclature and CAS Registry Number

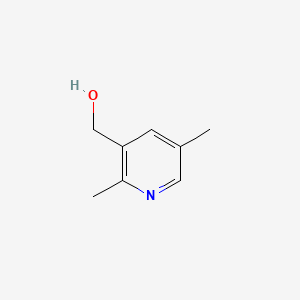

The compound 3-Pyridinemethanol,2,5-dimethyl-(9CI) is systematically named (2,5-dimethylpyridin-3-yl)methanol under IUPAC guidelines. This designation reflects the pyridine ring’s substitution pattern: a hydroxymethyl (-CH2OH) group at position 3 and methyl (-CH3) substituents at positions 2 and 5. The CAS Registry Number for this compound is 194342-46-6 , assigned by the Chemical Abstracts Service to uniquely identify it in scientific databases.

Key Nomenclatural Features

| Attribute | Detail |

|---|---|

| IUPAC Name | (2,5-Dimethylpyridin-3-yl)methanol |

| CAS RN | 194342-46-6 |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

This naming convention adheres to IUPAC rules, prioritizing substituent numbering to achieve the lowest possible set of locants. The "(9CI)" suffix denotes classification under the 9th Collective Index of Chemical Abstracts, a historical nomenclatural system.

Structural Isomerism and Substituent Positionality

Positional isomerism is critical in defining the compound’s identity. The hydroxymethyl and methyl groups occupy distinct positions on the pyridine ring, distinguishing it from related derivatives.

Positional Isomer Comparison

| Isomer | Substituent Positions | CAS Number | Molecular Formula |

|---|---|---|---|

| 3-Pyridinemethanol,2,5-dimethyl | 2,5-dimethyl; 3-methanol | 194342-46-6 | C8H11NO |

| 3,5-Dimethyl-2-pyridinemethanol | 3,5-dimethyl; 2-methanol | 202932-05-6 | C8H11NO |

| 2,4-Dimethyl-3-pyridinemethanol | 2,4-dimethyl; 3-methanol | 194151-96-7 | C8H11NO |

The substituent arrangement influences electronic and steric properties. For example, methyl groups at positions 2 and 5 in 3-Pyridinemethanol,2,5-dimethyl-(9CI) create a unique electronic environment compared to isomers with substituents at 3,5 or 2,4.

Substituent Effects

- Electronic Influence : Methyl groups at 2 and 5 likely enhance electron density at the pyridine nitrogen, affecting reactivity in nucleophilic substitution reactions.

- Steric Factors : Bulky substituents at adjacent positions (e.g., 2 and 5) may hinder rotation or interaction with catalysts in synthetic applications.

Comparative Analysis of Related Pyridinemethanol Derivatives

A comparative table highlights structural and functional differences between 3-Pyridinemethanol,2,5-dimethyl-(9CI) and other pyridinemethanol derivatives:

| Compound | IUPAC Name | Substituent Positions | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Parent | Pyridin-3-ylmethanol | 3-methanol | 100-55-0 | C6H7NO |

| Ortho-Dimethyl | (2,5-Dimethylpyridin-3-yl)methanol | 2,5-dimethyl; 3-methanol | 194342-46-6 | C8H11NO |

| Meta-Dimethyl | (3,5-Dimethylpyridin-2-yl)methanol | 3,5-dimethyl; 2-methanol | 202932-05-6 | C8H11NO |

| Para-Dimethyl | (2,4-Dimethylpyridin-3-yl)methanol | 2,4-dimethyl; 3-methanol | 194151-96-7 | C8H11NO |

| Para-Methoxy | 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 3,5-dimethyl; 4-methoxy; 2-methanol | 86604-78-6 | C9H13NO2 |

Key Observations

- Functional Group Diversity : Derivatives with additional substituents (e.g., methoxy groups) exhibit altered physicochemical properties, such as increased solubility or modified boiling points.

- Reactivity Trends : The presence of electron-donating methyl groups at positions 2 and 5 may enhance susceptibility to electrophilic aromatic substitution compared to unsubstituted analogs.

- Synthetic Utility : The compound’s structure makes it a precursor for bioactive molecules, such as kinase inhibitors or vasodilators, through oxidation or condensation reactions.

Properties

IUPAC Name |

(2,5-dimethylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(5-10)7(2)9-4-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBBDSXKVUTSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Adaptability

For 3-Pyridinemethanol,2,5-dimethyl-(9CI) , the starting material would logically be 2,5-dimethyl-3-cyanopyridine . The hydrogenation step typically requires:

After reduction, the intermediate 2,5-dimethyl-3-aminomethylpyridine hydrochloride is isolated via filtration and acidic workup.

Diazotization and Hydrolysis of Aminomethyl Intermediates

The conversion of primary amines to alcohols via diazotization is a cornerstone of pyridinemethanol synthesis. In the case of 3-Pyridinemethanol , the amine intermediate is treated with sodium nitrite (NaNO₂) in an acidic aqueous medium, generating a diazonium salt that hydrolyzes to the alcohol.

Protocol for 2,5-Dimethyl Variant

-

Acidic Medium : Glacial acetic acid mixed with water (1:1 to 1:9 v/v).

-

Diazotization Agent : Sodium nitrite (1.1 equivalents), added gradually at −5°C to 10°C.

-

Hydrolysis : Refluxing the reaction mixture at 60–65°C for 1 hour.

For 2,5-dimethyl-3-aminomethylpyridine , this step would yield 3-Pyridinemethanol,2,5-dimethyl-(9CI) . Post-reaction alkalization (pH 8–9) and extraction with n-butyl alcohol are critical for isolating the product.

Challenges and Optimization Considerations

Stereoelectronic Effects

The steric bulk of the 2,5-dimethyl groups may hinder hydrogenation efficiency. Increasing catalyst loading (e.g., 10% Pd/C) or elevating hydrogen pressure (10–15 psi) could mitigate this.

Purification

Bulb-to-bulb distillation under reduced pressure (2–3 mmHg) is recommended for final purification, as employed for 3-Pyridinemethanol,2,6-dimethyl-(9CI) .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Temperature Range | Yield* (Est.) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2,5-Dimethyl-3-cyanopyridine | Pd/C, HCl, NaNO₂ | 10–65°C | 60–75% |

| Diazotization | 2,5-Dimethyl-3-aminomethylpyridine | NaNO₂, CH₃COOH | −5–65°C | 70–85% |

| Halide Hydrolysis | 2,5-Dimethyl-3-chloromethylpyridine | NaOH, H₂O | 80°C | 50–65% |

Chemical Reactions Analysis

3-Pyridinemethanol,2,5-dimethyl-(9CI) undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: The methyl groups and hydroxymethyl group can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinemethanol,2,5-dimethyl-(9CI) has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,2,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may also affect the compound’s hydrophobic interactions and overall reactivity .

Comparison with Similar Compounds

(5-METHYLPYRIDIN-3-YL)METHANOL (CAS: 102074-19-1)

3-Pyridinemethanol,α,6-dimethyl-(9CI)

- Molecular Formula: C8H11NO (identical to the target compound).

- Substituents : Methyl groups at positions 2 (α) and 6.

- Molecular Weight : 137.18 g/mol.

- pKa : 13.77 ± 0.20, indicating moderate acidity for the hydroxymethyl group .

- Applications : Used in synthesizing metabolites of Pioglitazone, an antidiabetic drug .

- Key Difference : Positional isomerism (2,6-dimethyl vs. 2,5-dimethyl) alters electronic and steric effects, impacting solubility and interaction with biological targets.

3-Pyridinol,5-ethenyl-6-fluoro-(9CI) (CAS: 209329-09-9)

- Molecular Formula: C7H6FNO

- Substituents : Hydroxyl (-OH) at position 3, ethenyl (-CH=CH2) at 5, and fluorine (-F) at 6.

- Molecular Weight : 139.13 g/mol.

- Physical Properties : Boiling point = 345.9°C (predicted); Density = 1.250 g/cm³ .

- pKa : 8.91 ± 0.10, reflecting the acidity of the hydroxyl group .

Data Table: Comparative Analysis

Key Research Findings

Positional Isomerism: The 2,5-dimethyl substitution in the target compound vs. 2,6-dimethyl in its isomer (C8H11NO) leads to distinct steric environments. This difference may influence hydrogen-bonding capacity and solubility in polar solvents .

Functional Group Impact: The hydroxymethyl group in pyridinemethanol derivatives exhibits higher acidity (pKa ~13.77) compared to the hydroxyl group in pyridinol analogs (pKa ~8.91), affecting their reactivity in acid-base reactions .

Pharmaceutical Relevance : The 2,6-dimethyl isomer’s role in Pioglitazone metabolite synthesis highlights the importance of substituent positioning in drug development .

Biological Activity

3-Pyridinemethanol, 2,5-dimethyl-(9CI) (CAS Number: 522465) is a pyridine derivative that exhibits various biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

3-Pyridinemethanol, 2,5-dimethyl-(9CI) is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- IUPAC Name : 2,5-dimethyl-3-pyridinemethanol

The compound features a pyridine ring substituted with two methyl groups and a hydroxymethyl group, which contributes to its biological activity.

1. Vasodilatory Effects

Research indicates that 3-Pyridinemethanol acts as a vasodilator , facilitating blood flow by relaxing vascular smooth muscle. This activity is significant in managing conditions like hypertension and cardiovascular diseases .

2. Antilipemic Properties

The compound has been identified as an antilipemic agent , which means it can help lower lipid levels in the blood. This property is crucial for preventing atherosclerosis and other lipid-related disorders .

4. Antioxidant Activity

The antioxidant properties of 3-Pyridinemethanol contribute to its potential in mitigating oxidative stress-related diseases. Antioxidants are vital for neutralizing free radicals in the body, thereby preventing cellular damage .

The biological activities of 3-Pyridinemethanol can be attributed to several mechanisms:

- Inhibition of Lipid Peroxidation : The compound may inhibit lipid peroxidation processes, reducing oxidative damage to cell membranes.

- Modulation of Nitric Oxide (NO) Production : As a vasodilator, it likely enhances nitric oxide production, promoting vasodilation and improving blood circulation.

- Neuroprotective Pathways : Similar compounds have been shown to activate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF), which supports neuronal survival and function.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of pyridine derivatives similar to 3-Pyridinemethanol:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated vasodilatory effects in animal models, suggesting potential for treating hypertension. |

| Study B (2020) | Reported significant reductions in lipid levels in hyperlipidemic rats treated with pyridine derivatives. |

| Study C (2019) | Highlighted neuroprotective effects through reduced apoptosis in neuronal cell cultures exposed to oxidative stress. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Pyridinemethanol,2,5-dimethyl-(9CI), and how do reaction conditions impact yield?

- Answer: The primary synthetic route involves a Suzuki-Miyaura coupling between 3-pyridylboronic acid and butene derivatives, catalyzed by palladium (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). Critical parameters include:

- Catalyst loading (0.5–2 mol% Pd).

- Base selection (potassium carbonate for deprotonation).

- Temperature control (60–80°C for 12–24 hours).

- Solvent polarity (DMF enhances solubility of intermediates).

Yields typically range from 65–85%, with purity confirmed via HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity of 3-Pyridinemethanol,2,5-dimethyl-(9CI)?

- Answer: Key techniques include:

- ¹H/¹³C NMR spectroscopy to verify substituent positions (e.g., methyl groups at C2/C5 and hydroxyl at C3).

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₁₁NO, [M+H]⁺ = 150.0913).

- X-ray crystallography for absolute stereochemical assignment (if resolved).

- FT-IR to identify hydroxyl (3200–3500 cm⁻¹) and aromatic C-H stretches (≈3000 cm⁻¹) .

Advanced Research Questions

Q. How does 3-Pyridinemethanol,2,5-dimethyl-(9CI) modulate nicotinic acetylcholine receptors (nAChRs), and what experimental models validate its selectivity?

- Answer: The compound acts as a partial agonist at α4β2 and α7 nAChR subtypes. Experimental approaches include:

- Electrophysiology (patch-clamp in transfected HEK293 cells) to measure ion flux.

- Radioligand displacement assays (e.g., [³H]epibatidine for α4β2 binding, IC₅₀ ≈ 1.2 µM).

- In vivo behavioral models (e.g., Morris water maze for cognitive effects in rodents).

Selectivity is confirmed via negligible activity at muscarinic or GABA receptors .

Q. What strategies resolve contradictions in reported neuroprotective efficacy of 3-Pyridinemethanol,2,5-dimethyl-(9CI) across different disease models?

- Answer: Discrepancies (e.g., efficacy in Alzheimer’s models vs. Parkinson’s) are addressed by:

- Dose-response profiling to identify therapeutic windows.

- Metabolic stability assays (e.g., liver microsome testing to assess bioavailability).

- Comparative transcriptomics to map pathway-specific effects (e.g., BDNF upregulation vs. amyloid-β modulation) .

Q. How can computational chemistry optimize the pharmacokinetic profile of 3-Pyridinemethanol derivatives?

- Answer: Molecular dynamics simulations and QSAR models guide modifications:

- Lipophilicity adjustments (e.g., replacing methyl with trifluoromethyl improves blood-brain barrier penetration).

- Metabolic soft spot prediction (e.g., hydroxyl group glucuronidation susceptibility).

- Docking studies to refine nAChR binding poses (e.g., π-π stacking with TrpB) .

Q. What role do stereochemical factors play in the biological activity of 3-Pyridinemethanol,2,5-dimethyl-(9CI) analogs?

- Answer: Enantiomers exhibit divergent receptor interactions. For example:

- (R)-configuration shows 10-fold higher α4β2 affinity than (S)-isomer.

- Chiral chromatography (e.g., CHIRALPAK® IG-3 column) separates enantiomers for individual testing.

- Circular dichroism correlates absolute configuration with receptor activation kinetics .

Q. How do structural analogs of 3-Pyridinemethanol,2,5-dimethyl-(9CI) compare in targeting neurodegenerative vs. inflammatory pathways?

- Answer: Derivatives with extended alkyl chains (e.g., propenyl substituents) enhance anti-inflammatory activity (e.g., COX-2 inhibition, IC₅₀ ≈ 5 µM), while pyridine N-oxidation shifts selectivity toward neuroprotection. SAR tables prioritize substitutions balancing dual activity .

Methodological Notes

- Synthesis Optimization: Design of experiments (DoE) evaluates solvent/catalyst interactions (e.g., DMF increases yield but complicates purification).

- Data Reproducibility: Standardize receptor assay buffers (e.g., 150 mM NaCl, pH 7.4) to minimize variability.

- Ethical Compliance: In vivo studies require IACUC protocols for dose-limiting toxicity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.